molecular formula C20H19NO6 B6180574 rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid CAS No. 2580093-41-8

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid

Cat. No.: B6180574
CAS No.: 2580093-41-8
M. Wt: 369.4
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carboxylic acid group, and the Fmoc protecting group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in various chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation, and the Fmoc group could be removed under certain conditions to reveal the free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and acidity/basicity would be influenced by the presence of the pyrrolidine ring, the carboxylic acid group, and the Fmoc group .

Mechanism of Action

Without specific context, it’s hard to determine the mechanism of action of this compound. If it’s used in the context of peptide synthesis, the Fmoc group serves to protect the amine during the synthesis process .

Safety and Hazards

Like with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following proper handling and disposal procedures .

Future Directions

The future research directions for this compound would likely depend on its intended application. If it’s being used in the context of peptide synthesis, future research could involve optimizing the synthesis process or exploring new applications for the resulting peptides .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid involves the protection of the hydroxyl groups on pyrrolidine, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine group. The Fmoc group is then removed, and the carboxylic acid group is activated for coupling with the amine group of fluorenylmethyloxycarbonyl-protected lysine. The Fmoc group is then removed, and the hydroxyl groups are deprotected to yield the final product.", "Starting Materials": [ "Pyrrolidine", "9H-fluorene-9-methanol", "Di-tert-butyl dicarbonate (Boc2O)", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Lysine", "N-Hydroxysuccinimide (NHS)", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Acetic acid", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol" ], "Reaction": [ "Protect the hydroxyl groups on pyrrolidine using Boc2O and TEA in DMF", "Introduce the Fmoc protecting group on the amine group of pyrrolidine using Fmoc-Cl and TEA in DMF", "Remove the Fmoc group using 20% piperidine in DMF", "Activate the carboxylic acid group of lysine using NHS and EDC in DMF", "Couple the activated lysine with the Fmoc-protected pyrrolidine using TEA in DMF", "Remove the Fmoc group using 20% piperidine in DMF", "Deprotect the hydroxyl groups on pyrrolidine using acetic acid and HCl in methanol", "Neutralize the reaction mixture with NaOH", "Purify the final product using column chromatography" ] }

2580093-41-8

Molecular Formula

C20H19NO6

Molecular Weight

369.4

Purity

95

Origin of Product

United States

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